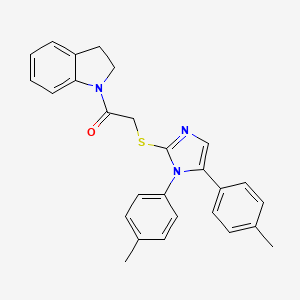

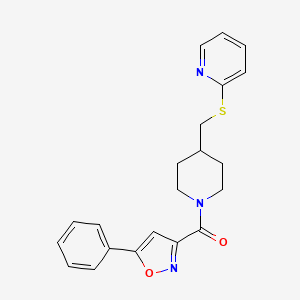

![molecular formula C9H10N4O B2592540 6-(Cyclopropylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2198749-69-6](/img/structure/B2592540.png)

6-(Cyclopropylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazolopyridazines are a class of compounds that contain a pyridazine ring fused with a 1,2,4-triazole ring . These compounds are of interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular properties .

Synthesis Analysis

The synthesis of triazolopyridazines can be achieved through various methods. One common approach involves the reaction of a heterocyclic diamine with a nitrite, or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of triazolopyridazines consists of a pyridazine ring (a six-membered ring with two nitrogen atoms) fused with a 1,2,4-triazole ring (a five-membered ring with three nitrogen atoms) . The exact structure can vary depending on the positions of the nitrogen atoms in the ring fusion.Scientific Research Applications

Synthesis and Structure Analysis

Heterocyclic compounds, including pyridazine analogs, have shown notable pharmaceutical importance. A study detailed the synthesis, structure analysis, and theoretical calculations of a related compound, demonstrating the significance of such compounds in medicinal chemistry. This research highlights the importance of heterocyclic compounds in developing pharmaceuticals, showcasing their potential in drug design and development (Sallam et al., 2021).

Biological Properties and Applications

Recent studies have also emphasized the considerable biological properties of pyridazine derivatives, such as anti-tumor and anti-inflammatory activities. The synthesis, crystal structure characterization, and quantum chemical parameters of these compounds were investigated, underlining their potential in pharmaceutical applications. This research underscores the versatility of pyridazine derivatives in medicinal chemistry, providing insights into their applications beyond conventional drug categories (Sallam et al., 2021).

Antidiabetic Drug Development

Furthermore, the triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their potential as anti-diabetic medications. This highlights the role of such compounds in addressing diabetes, indicating the broad scope of applications for triazolo[4,3-b]pyridazine derivatives in therapeutic agent development. Their evaluation for Dipeptidyl peptidase-4 (DPP-4) inhibition showcases their contribution to expanding treatment options for diabetes (Bindu et al., 2019).

Antitubulin Agents

A series of triazolo[4,3-b]pyridazines were also designed and synthesized as antitubulin agents, demonstrating moderate to potent antiproliferative activity. This research signifies the application of triazolo[4,3-b]pyridazine derivatives in cancer therapy, particularly in disrupting tubulin microtubule dynamics, which is a crucial mechanism in the development of anticancer drugs (Xu et al., 2016).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

6-(cyclopropylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-2-7(1)5-14-9-4-3-8-11-10-6-13(8)12-9/h3-4,6-7H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPNGSQIBZEEIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NN3C=NN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2592458.png)

![3-(cyclopropylmethoxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine-1-carboxamide](/img/structure/B2592468.png)

![4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine](/img/structure/B2592471.png)

![ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/no-structure.png)

![(1R,5R,6R)-6-Hydroxy-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2592474.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2592475.png)

![2-amino-4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2592479.png)